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This guide provides a comprehensive overview of the electrophysiological assessment of

Nav1.8 channel gating kinetics and how they are affected by various modulators. It is intended

for researchers, scientists, and drug development professionals working on the discovery and

characterization of novel Nav1.8-targeting therapeutics.

Introduction to Nav1.8 and its Gating Properties
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly

expressed in the peripheral sensory neurons, particularly the small-diameter dorsal root

ganglion (DRG) neurons that are crucial for pain sensation.[1][2][3] Nav1.8 is a key contributor

to the rising phase of the action potential in these neurons and is characterized by its

resistance to tetrodotoxin (TTX-R) and its distinct gating kinetics.[1][4] These include a

relatively depolarized voltage-dependence of activation and inactivation, as well as slow

inactivation kinetics.[4][5] These properties allow Nav1.8 to remain active at more depolarized

membrane potentials where other sodium channels are largely inactivated, making it a critical

player in neuronal hyperexcitability and chronic pain states.[5][6]

Key Gating Kinetic Parameters and Their
Modulation
The activity of the Nav1.8 channel is governed by several key gating kinetic parameters.

Modulators can affect one or more of these parameters to alter channel function.
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Voltage-Dependence of Activation: The range of membrane potentials at which the channel

transitions from a closed to an open state. This is typically represented by the half-maximal

activation voltage (V0.5).

Voltage-Dependence of Steady-State Inactivation: The range of membrane potentials at

which the channel transitions from a closed or open state to a non-conducting inactivated

state. This is represented by the half-maximal inactivation voltage (V0.5).

Kinetics of Inactivation: The rate at which the channel enters the inactivated state upon

depolarization. This can be influenced by the presence of modulators.

Recovery from Inactivation (Repriming): The rate at which the channel returns from the

inactivated state to the closed state, ready to be opened again. This is a critical parameter

for determining the firing frequency of neurons.

Persistent and Ramp Currents: A non-inactivating component of the sodium current that can

contribute to setting the resting membrane potential and influencing neuronal excitability.

Human Nav1.8 channels have been shown to have larger persistent and ramp currents

compared to rodent orthologs.[3]

Quantitative Effects of Known Modulators on Nav1.8
Gating Kinetics
The following tables summarize the quantitative effects of various known modulators on the

gating kinetics of the Nav1.8 channel.

Table 1: Effect of Auxiliary β Subunits on Human Nav1.8 Gating Kinetics
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Parameter
Control (hNav1.8
alone)

+ β1 subunit + β3 subunit

Activation V0.5 (mV) -2.9 ± 0.4 Hyperpolarizing shift No significant change

Inactivation V0.5 (mV) -43.5 ± 0.7 Hyperpolarizing shift No significant change

Recovery from

Inactivation
Biphasic No significant change Markedly decelerated

Maximal Na+ Current

Amplitude
Control No significant change

Reduced to ~25% of

control

Data adapted from

relevant studies on

human Nav1.8

expressed in Xenopus

oocytes.[1]

Table 2: Effect of Lidocaine on Rat Nav1.8 Gating Kinetics

Parameter Control (rNav1.8 + β1) + Lidocaine (μM)

EC50 (Tonic Block) N/A 104

Steady-State Activation No significant shift Significant hyperpolarizing shift

Steady-State Inactivation Control V0.5 Hyperpolarizing shift of 4.1 mV

Entry into Slow Inactivation Control rate Enhanced

Data from studies on rat

Nav1.8 co-expressed with the

β1 subunit in Xenopus

oocytes.[7]

Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of

modulators on Nav1.8 gating kinetics.
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4.1. Cell Culture and Transfection

Cell Line: Human embryonic kidney (HEK-293) cells or other suitable mammalian cell lines

are commonly used. For more physiologically relevant studies, primary cultures of dorsal

root ganglion (DRG) neurons from rodents or human induced pluripotent stem cell (iPSC)-

derived sensory neurons are employed.

Transfection: Cells are transiently or stably transfected with cDNA encoding the human or rat

Nav1.8 α-subunit and, if desired, auxiliary β subunits using standard methods such as

lipofection or electroporation.

4.2. Electrophysiology

Technique: Whole-cell patch-clamp electrophysiology is the gold standard for studying ion

channel gating kinetics.

Recording Solutions:

External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted

to pH 7.4 with NaOH.

Internal Solution (in mM): e.g., 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, adjusted to pH 7.3

with CsOH.

Voltage Protocols:

Activation: Cells are held at a hyperpolarized potential (e.g., -120 mV) and then subjected

to a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV

increments). The peak current at each voltage is measured and converted to conductance

to determine the voltage-dependence of activation.

Steady-State Inactivation: Cells are held at various conditioning pre-pulse potentials (e.g.,

from -140 mV to -10 mV for 500 ms) followed by a test pulse to a potential that elicits a

maximal inward current (e.g., 0 mV). The normalized peak current is then plotted against

the pre-pulse potential.
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Recovery from Inactivation: A two-pulse protocol is used. A depolarizing pre-pulse

inactivates the channels, followed by a variable recovery interval at a hyperpolarized

potential before a second test pulse is applied. The ratio of the second peak current to the

first is plotted against the recovery interval.

Visualizations
Diagram 1: Simplified Nav1.8 Channel Gating States
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Caption: Basic gating states of the Nav1.8 channel.

Diagram 2: Experimental Workflow for Assessing Modulator Effects
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8522954?utm_src=pdf-body-img
https://www.benchchem.com/product/b8522954?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8522954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Functional modulation of the human voltage-gated sodium channel NaV1.8 by auxiliary β
subunits - PMC [pmc.ncbi.nlm.nih.gov]

2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

3. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing
properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]

4. Channelpedia - Nav1.8 [channelpedia.epfl.ch]

5. Nav1.8 - Wikipedia [en.wikipedia.org]

6. journals.physiology.org [journals.physiology.org]

7. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the
local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Modulation of Nav1.8 Channel Gating
Kinetics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8522954#nav1-8-in-4-effect-on-nav1-8-channel-
gating-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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